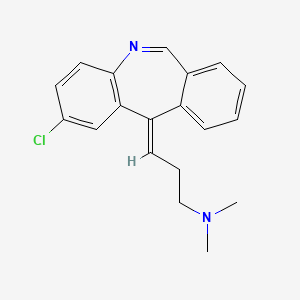
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine, (E)- is a chemical compound with the molecular formula C₁₉H₁₉ClN₂This compound exists as two different geometric isomers, with one of the isomers being particularly useful as an antihypertensive agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the compound .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It has been investigated as a potential antihypertensive agent and antipsychotic drug.
Industry: The compound may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine involves its interaction with specific molecular targets and pathways. As an antipsychotic agent, it is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly dopamine. This modulation helps alleviate symptoms of schizophrenia and other psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clozapine: An antipsychotic drug with a similar mechanism of action but different chemical structure.
Chlorpromazine: Another antipsychotic drug that shares some pharmacological properties with 2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine.
Uniqueness
2-Chloro-11-(3-dimethylaminopropylidene)morphanthridine is unique due to its specific chemical structure and its ability to act as both an antihypertensive and antipsychotic agent. Its lack of significant extrapyramidal side effects makes it a promising candidate for further research and development .
Propriétés
Numéro CAS |
58441-90-0 |
|---|---|
Formule moléculaire |
C19H19ClN2 |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
(3E)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+ |
Clé InChI |
KGRYJYZBJQLPFW-CAOOACKPSA-N |
SMILES isomérique |
CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


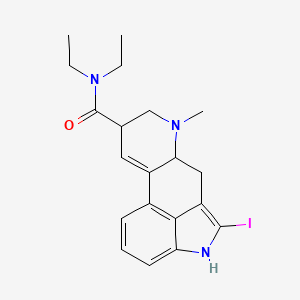
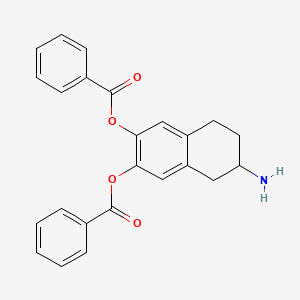
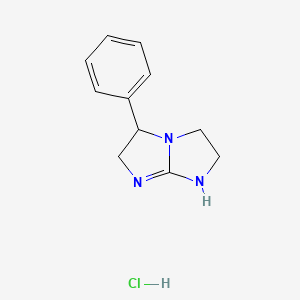
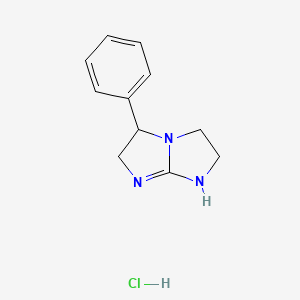
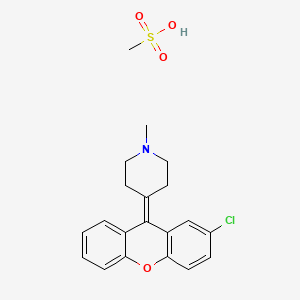
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)
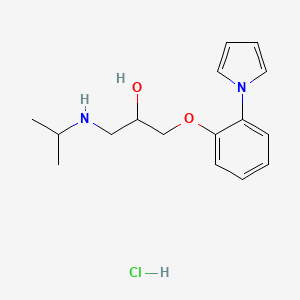
![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)
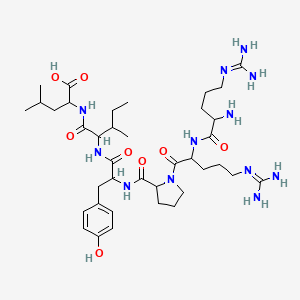
![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)
